1-(2-Methoxyethyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Description
1-(2-Methoxyethyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a thiourea group attached to a piperidine ring, which is further substituted with a methoxyethyl group. The presence of the tetramethylpiperidinyl moiety imparts significant steric hindrance, influencing the compound’s reactivity and stability.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3OS/c1-12(2)8-10(9-13(3,4)16-12)15-11(18)14-6-7-17-5/h10,16H,6-9H2,1-5H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTAOXQHDTWSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable isothiocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the thiourea group can yield corresponding amines, typically using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Industry: It is used in the formulation of specialty chemicals and materials with enhanced stability and performance characteristics.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other non-covalent interactions with target proteins, modulating their activity. The steric hindrance provided by the tetramethylpiperidinyl moiety can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-Methoxyethyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea stands out due to its unique combination of steric hindrance and functional groups. Similar compounds include:
1-(2-Methoxyethyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea: Lacks the sulfur atom, resulting in different reactivity and binding properties.
1-(2-Methoxyethyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine: Contains a guanidine group instead of thiourea, affecting its chemical behavior and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
